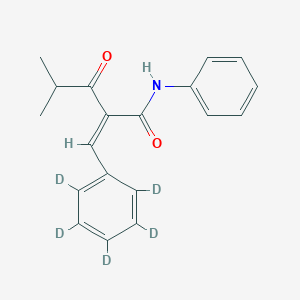

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide

Description

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide (CAS: 265989-32-0) is a deuterated organic compound widely utilized as a stable isotopically labeled internal standard in mass spectrometry and analytical chemistry. Its structure features a benzylidene-d5 moiety (five deuterium atoms replacing hydrogens), enhancing its utility in quantitative analyses by minimizing interference from non-deuterated analogs . The compound is supplied by TRC (Toronto Research Chemicals) in 5 mg quantities, with applications in pharmaceutical research and metabolic studies .

Properties

IUPAC Name |

(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13-/i3D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUFHBOCNIUNPT-GWERVYABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C(=O)C(C)C)\C(=O)NC2=CC=CC=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Deuterium Exchange

Deuteration of the benzylidene group is achieved via acid-catalyzed exchange using deuterated solvents. Benzaldehyde-d5 is synthesized by treating benzaldehyde with D₂O in the presence of HCl or H₂SO₄ at 80–100°C for 24–48 hours. The reaction proceeds via electrophilic aromatic substitution, replacing hydrogen atoms at the 2, 3, 4, 5, and 6 positions of the benzene ring with deuterium. The resulting benzaldehyde-d5 is purified via fractional distillation, yielding >98% isotopic purity.

Metal-Catalyzed Hydrogen-Deuterium Exchange

Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalyzes H-D exchange in benzaldehyde under D₂ gas at elevated pressures (3–5 bar). This method achieves higher regioselectivity, minimizing side reactions such as ring hydrogenation. Reaction conditions (e.g., 50°C, 12 hours) yield benzaldehyde-d5 with 99.5% deuterium incorporation at the specified positions.

Condensation Reaction with Isobutyrylacetamide

The deuterated benzaldehyde-d5 is condensed with N-4-phenyl isobutyrylacetamide to form the target compound.

Base-Promoted Knoevenagel Condensation

In anhydrous ethanol, benzaldehyde-d5 reacts with N-4-phenyl isobutyrylacetamide in the presence of piperidine or ammonium acetate. The reaction mechanism involves deprotonation of the active methylene group in isobutyrylacetamide, followed by nucleophilic attack on the carbonyl carbon of benzaldehyde-d5. The intermediate enolate undergoes dehydration to form the α,β-unsaturated ketone (benzylidene-d5 isobutyrylacetamide).

Reaction Conditions :

Solvent-Free Mechanochemical Synthesis

Ball milling accelerates the condensation under solvent-free conditions. Benzaldehyde-d5 and N-4-phenyl isobutyrylacetamide are mixed with catalytic K₂CO₃ and milled at 30 Hz for 2 hours. This method reduces reaction time to 1.5 hours while achieving comparable yields (78%).

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol-water (3:1 v/v) to remove unreacted starting materials. Crystalline this compound is obtained as pale-yellow needles with a melting point of 142–144°C.

Chromatographic Techniques

Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:4) resolves non-polar impurities. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >99% chemical purity.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): Absence of aromatic proton signals confirms deuteration at the benzylidene positions.

-

MS (ESI+) : m/z 299.4 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄D₅NO₂.

-

IR (KBr) : Peaks at 1685 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch) validate the conjugated enone system.

Industrial-Scale Production Challenges

Isotopic Purity Maintenance

Trace protons in solvents or catalysts may dilute deuterium content. Solutions include:

Cost Optimization

Deuterated reagents contribute >60% of total synthesis costs. Strategies to improve atom economy:

-

Recycling unreacted benzaldehyde-d5 via distillation

Comparative Analysis of Synthetic Methods

| Parameter | Acid-Catalyzed Exchange | Metal-Catalyzed Exchange |

|---|---|---|

| Deuterium Purity | 98% | 99.5% |

| Reaction Time | 48 hours | 12 hours |

| Catalyst Cost | Low (HCl) | High (Pd/C) |

| Scalability | Moderate | High |

Chemical Reactions Analysis

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential in drug development. Its structural features facilitate interactions with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus subtilis .

Case Study: Antimicrobial Evaluation

- Tested Compounds : Various derivatives of isobutyrylacetamide.

- Results : Demonstrated up to 93.2% inhibition of α-amylase and 73.7% inhibition of α-glucosidase, indicating potential for antidiabetic applications as well .

Antidiabetic Applications

The compound has shown promise in inhibiting enzymes related to carbohydrate metabolism, which positions it as a potential treatment for diabetes.

Enzyme Inhibition Studies

The inhibition of α-amylase and α-glucosidase is crucial for managing postprandial blood glucose levels. The synthesized derivatives exhibited concentration-dependent inhibition, suggesting their utility in diabetic therapies.

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 93.2% |

| α-Glucosidase | 73.7% |

Biochemical Research

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide serves as a valuable probe in biochemical assays, particularly for studying enzyme interactions and receptor binding.

DNA Interaction Studies

Research has indicated that compounds based on this structure can interact with DNA, leading to hyperchromic effects in spectral analyses, which are indicative of potential anticancer properties .

Case Study: DNA Binding Analysis

- Method : UV-visible spectroscopy was used to assess the interaction between synthesized compounds and human DNA.

- Findings : Certain compounds exhibited significant binding affinity, suggesting their potential as anticancer agents through modulation of DNA activity.

Materials Science

In addition to its biological applications, N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide is being explored for its properties in the development of advanced materials.

Polymer Development

The unique chemical structure may contribute to the formulation of polymers with enhanced mechanical properties or specific functionalities, making it relevant in materials science research .

Mechanism of Action

The mechanism of action of N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide involves its role as a deuterated intermediate of deuterated Atorvastatin. It acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the body .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Deuterium Labeling | Key Suppliers | Price (5 mg) | Applications |

|---|---|---|---|---|---|---|

| N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide | 265989-32-0 | C₂₆H₂₀D₅NO₃ | Yes (d5) | TRC, Santa Cruz | $360–$430 | Mass spectrometry standards |

| N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide | 1020719-20-3 | C₂₆H₂₀D₅NO₃ | Yes (d5) | Santa Cruz, HXCHEM | $360 | Isotopic tracing |

| N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide | 1020719-18-9 | C₂₆H₂₀D₅NO₃ | Yes (d5) | Santa Cruz | $360 | Analytical reference material |

| N-Phenyl Isobutyrylacetamide | Not specified | C₁₆H₁₅NO₂ | No | Multiple suppliers | Lower cost | Synthetic intermediates |

Key Observations :

- Substituent Position : The N-4-Phenyl derivative (CAS: 265989-32-0) differs from N-4-Benzyloxyphenyl (CAS: 1020719-20-3) and N-2-Benzyloxyphenyl (CAS: 1020719-18-9) in the position of the benzyloxy group, altering electronic properties and solubility .

- Deuterium Labeling: Deuterated analogs (e.g., d5) are critical for minimizing spectral overlap in LC-MS/MS analyses, unlike non-deuterated versions like N-Phenyl Isobutyrylacetamide, which are primarily used as synthetic intermediates .

Analytical Performance and Stability

- Deuterated Compounds: The d5 labeling in N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide improves chromatographic resolution and reduces matrix effects in bioanalytical assays.

- Cost and Availability: Deuterated compounds are significantly more expensive (e.g., $360–$430 for 5 mg) and often made-to-order, whereas non-deuterated analogs are readily available at lower costs .

Regulatory and Handling Considerations

- Controlled Status : Deuterated derivatives may require special permits or BSL certification due to their use in regulated pharmaceutical research .

- Synthesis Challenges: The benzylidene-d5 moiety introduces synthetic complexity, requiring specialized deuterium sources and reaction conditions compared to non-deuterated analogs .

Biological Activity

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₉H₁₄D₅NO₂

- Molecular Weight : 298.39 g/mol

- Density : 1.172 g/cm³

- Boiling Point : 519.44 °C at 760 mmHg

- Flash Point : 188.67 °C

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide's biological activity is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

- Antioxidant Activity : Similar compounds have shown the ability to reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like melanin production through tyrosinase inhibition.

- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide may induce apoptosis in certain cancer cell lines.

Antioxidant Properties

Research indicates that compounds structurally related to N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide exhibit significant antioxidant properties. For instance, studies have shown that similar benzylidene derivatives can protect against hepatotoxicity induced by chemical agents like thioacetamide (TAA) by reducing lipid peroxidation and enhancing glutathione levels in liver tissues .

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin. Analogous compounds have been reported to inhibit tyrosinase activity effectively, which could be beneficial in treating hyperpigmentation disorders. In vitro studies demonstrated that certain derivatives significantly reduced intracellular tyrosinase activity in B16F10 murine melanoma cells .

Case Studies and Research Findings

- Hepatoprotective Effects :

- Anti-Melanogenic Activity :

- Cytotoxicity Studies :

Summary Table of Biological Activities

Q & A

Q. How to address discrepancies between experimental and computational spectral predictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.